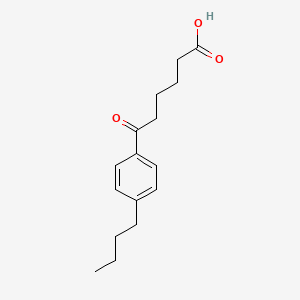

6-(4-n-Butylphenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-butylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCJJFGEZGABNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(4-n-butylphenyl)-6-oxohexanoic acid. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical Properties

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a keto-acid derivative of hexanoic acid. While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs and predictive models.

| Property | Value | Source |

| IUPAC Name | 6-(4-butylphenyl)-6-oxohexanoic acid | N/A |

| CAS Number | Not available | N/A |

| Molecular Formula | C₁₆H₂₂O₃ | [1] |

| Molecular Weight | 262.34 g/mol | [1] |

| Predicted Boiling Point | 430.9 ± 38.0 °C | [2] |

| Predicted Density | 1.056 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 4.68 ± 0.10 | [2] |

Synthesis Protocol: Friedel-Crafts Acylation

A plausible and commonly employed method for the synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-butylbenzene with an acylating agent derived from adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Workflow: Synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid

Caption: Proposed workflow for the synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Detailed Methodology

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The suspension is cooled in an ice bath.

-

Addition of Reactants: n-Butylbenzene (1.0 equivalent) is added to the stirred suspension. Adipoyl chloride (1.05 equivalents) is dissolved in the same inert solvent and added dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 6-(4-n-butylphenyl)-6-oxohexanoic acid has been found, structurally similar compounds, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties. These compounds have been shown to modulate the biosynthesis of eicosanoids, which are key signaling molecules in inflammation.

A potential mechanism of action for 6-(4-n-butylphenyl)-6-oxohexanoic acid could be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.

Cyclooxygenase (COX) Signaling Pathway

Caption: Potential modulation of the cyclooxygenase pathway by the target compound.

Experimental Protocols for Biological Assays

To evaluate the potential anti-inflammatory activity of 6-(4-n-butylphenyl)-6-oxohexanoic acid, an in vitro cyclooxygenase (COX) inhibition assay can be performed.

In Vitro COX Inhibition Assay Protocol

This protocol is based on commercially available COX inhibitor screening kits.

-

Preparation of Reagents: Prepare the assay buffer, heme, and solutions of the test compound at various concentrations.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound solution. Incubate at 37 °C for 10 minutes.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a further 2 minutes at 37 °C.

-

Stopping the Reaction: Terminate the reaction by adding a solution of hydrochloric acid.

-

Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA). This involves the reduction of PGH₂ to PGF₂α, followed by a competitive assay with a PGF₂α-acetylcholinesterase conjugate. The colorimetric change is measured spectrophotometrically, which is inversely proportional to the amount of prostaglandin produced.

-

Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the concentration-response curves.

Analytical Characterization

The identity and purity of synthesized 6-(4-n-butylphenyl)-6-oxohexanoic acid should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a triplet for the terminal methyl group of the butyl chain around 0.9 ppm, multiplets for the methylene groups of the butyl chain and the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals would include a carbonyl carbon around 200 ppm, a carboxylic acid carbon around 180 ppm, aromatic carbons in the 120-150 ppm range, and aliphatic carbons in the 10-40 ppm range.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.34 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and loss of the butyl group.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone (around 1680 cm⁻¹), the carbonyl group of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).

Conclusion

This technical guide provides a foundational understanding of 6-(4-n-butylphenyl)-6-oxohexanoic acid, including its chemical properties, a plausible synthetic route, and potential for biological activity as an anti-inflammatory agent. The provided experimental protocols and analytical information serve as a starting point for researchers and drug development professionals interested in further investigating this compound and its analogs. Further experimental validation is required to confirm the predicted properties and biological activities.

References

An In-depth Technical Guide to the Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is centered around the well-established Friedel-Crafts acylation reaction. This document outlines the reaction mechanism, a comprehensive experimental protocol, expected quantitative data based on analogous reactions, and a visual representation of the synthetic route.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-butylbenzene with an activated derivative of adipic acid, typically adipoyl chloride or adipic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

The n-butyl group on the benzene ring is an ortho-, para-directing activator. Due to the steric hindrance posed by the butyl group, the acylation predominantly occurs at the para position, leading to the desired 4-substituted product. A key feature of Friedel-Crafts acylation is that the acylium ion electrophile does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylations.[1] Furthermore, the product, an aryl ketone, is deactivated towards further acylation, which prevents polysubstitution reactions.[2]

The reaction proceeds in two main stages:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with the acylating agent (adipoyl chloride) to form a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich n-butylbenzene ring attacks the acylium ion. Subsequent loss of a proton re-establishes aromaticity and yields the final ketone product, which initially forms a complex with the AlCl₃ catalyst.[3][4][5] An aqueous workup is required to decompose this complex and isolate the product.[4]

Logical Flow of the Synthesis

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for Friedel-Crafts acylation.[6][7][8]

Materials and Reagents:

-

n-Butylbenzene

-

Adipoyl chloride (or Adipic anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

-

Diethyl ether (or Ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap (e.g., calcium chloride tube or bubbler)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add anhydrous aluminum chloride (2.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Acylating Agent: In the dropping funnel, prepare a solution of adipoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

-

Addition of n-Butylbenzene: Following the addition of the acylating agent, add n-butylbenzene (1.0 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise from the funnel over 30 minutes. A gradual color change is expected.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (approximately 3-4 mL of acid per gram of AlCl₃ used). This step should be performed in a fume hood as HCl gas will be evolved. Stir vigorously until the aluminum salts are fully dissolved in the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and finally with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford pure 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

| Parameter | Value / Observation | Rationale / Reference |

| Reactant Ratio | n-Butylbenzene : Adipoyl Chloride : AlCl₃ = 1 : 1 : 2.2 | Stoichiometric AlCl₃ is required as it complexes with the ketone product.[3] |

| Solvent | Anhydrous Dichloromethane (DCM) | Common inert solvent for Friedel-Crafts reactions.[5] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; completion at RT.[6] |

| Reaction Time | 2 - 4 hours | Typical duration for Friedel-Crafts acylations. |

| Expected Yield | 75% - 90% | High yields are common for Friedel-Crafts acylations on activated rings.[9] |

| Physical Appearance | White to off-white solid | Expected for an aromatic keto-acid. |

Table 2: Predicted Spectroscopic Data

The following data are predicted based on the known spectra of 4'-n-butylacetophenone and general chemical shift/frequency ranges for the functional groups present in the target molecule.[10][11][12][13][14]

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Assignment |

| ¹H NMR | Doublet | ~7.9 ppm (J ≈ 8 Hz) | 2H, Aromatic protons ortho to the carbonyl group |

| Doublet | ~7.3 ppm (J ≈ 8 Hz) | 2H, Aromatic protons meta to the carbonyl group | |

| Triplet | ~2.9 ppm | 2H, -CO-CH₂ -CH₂- | |

| Triplet | ~2.6 ppm | 2H, Ar-CH₂ -CH₂- | |

| Triplet | ~2.4 ppm | 2H, -CH₂-CH₂ -COOH | |

| Multiplet | ~1.7 ppm | 4H, -CO-CH₂-CH₂ -CH₂ -CH₂-COOH | |

| Multiplet | ~1.6 ppm | 2H, Ar-CH₂-CH₂ -CH₂- | |

| Multiplet | ~1.3 ppm | 2H, -CH₂-CH₃ | |

| Triplet | ~0.9 ppm | 3H, -CH₃ | |

| Broad Singlet | ~12.0 ppm | 1H, -COOH | |

| ¹³C NMR | Carbonyl | ~199 ppm | Ar-C =O |

| Carboxylic Acid | ~179 ppm | -C OOH | |

| Aromatic | ~155 ppm | Aromatic C attached to butyl group | |

| Aromatic | ~135 ppm | Aromatic C attached to carbonyl group | |

| Aromatic | ~129 ppm | Aromatic C-H | |

| Aromatic | ~128 ppm | Aromatic C-H | |

| Aliphatic | ~38 ppm | -CO-C H₂- | |

| Aliphatic | ~35 ppm | Ar-C H₂- | |

| Aliphatic | ~33 ppm | -C H₂-COOH | |

| Aliphatic | ~30 ppm | Ar-CH₂-C H₂- | |

| Aliphatic | ~24 ppm | -CO-CH₂-C H₂- | |

| Aliphatic | ~22 ppm | -C H₂-CH₃ | |

| Aliphatic | ~14 ppm | -C H₃ | |

| IR (Infrared) | C=O Stretch (Ketone) | ~1685 cm⁻¹ | Conjugated aryl ketone.[12] |

| C=O Stretch (Acid) | ~1710 cm⁻¹ | Carboxylic acid carbonyl. | |

| O-H Stretch (Acid) | 3300-2500 cm⁻¹ (broad) | Hydrogen-bonded carboxylic acid. | |

| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | sp² C-H. | |

| C-H Stretch (Aliphatic) | 2960-2850 cm⁻¹ | sp³ C-H. |

Synthesis Pathway Diagram

The following diagram illustrates the chemical transformation from starting materials to the final product.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. cerritos.edu [cerritos.edu]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. community.wvu.edu [community.wvu.edu]

An In-depth Technical Guide on 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a keto-acid derivative with a molecular structure that suggests potential for various applications in chemical synthesis and drug discovery. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile building block. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and potential biological relevance based on related compounds. While specific experimental data for the n-butyl isomer is scarce in published literature, this guide leverages data from its close analogue, 6-(4-tert-butylphenyl)-6-oxohexanoic acid, and related aryl-oxohexanoic acids to provide a thorough technical profile.

Molecular Structure and Chemical Properties

The core structure of 6-(4-n-butylphenyl)-6-oxohexanoic acid consists of a hexanoic acid chain where the sixth carbon is part of a ketone. This ketone is attached to a phenyl group, which is substituted at the para-position with an n-butyl group.

Chemical Structure:

For the purpose of providing concrete data, the following table summarizes the physicochemical properties of the closely related isomer, 6-(4-tert-Butylphenyl)-6-oxohexanoic acid (CAS: 898791-43-0) . These values are predicted and provide a reasonable approximation for the n-butyl isomer.

| Property | Value | Source |

| Molecular Formula | C16H22O3 | [1][2] |

| Molecular Weight | 262.34 g/mol | [1][2] |

| Predicted Boiling Point | 430.9 ± 38.0 °C | [1][2] |

| Predicted Density | 1.056 ± 0.06 g/cm³ | [1][2] |

| Predicted pKa | 4.68 ± 0.10 | [1][2] |

Experimental Protocols: Synthesis

A plausible synthetic route for 6-(4-aryl-6-oxohexanoic acids can be adapted from the synthesis of similar 6-aryl-4-oxohexanoic acids[3]. The following protocol outlines a potential two-step synthesis for 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Step 1: Condensation to form 6-(4-n-butylphenyl)-6-oxohex-5-enoic acid

This step involves a condensation reaction between 4-n-butylbenzaldehyde and levulinic acid.

-

Reactants:

-

4-n-butylbenzaldehyde

-

Levulinic acid

-

Piperidine (catalyst)

-

Acetic acid (catalyst)

-

Toluene (solvent)

-

-

Procedure:

-

A mixture of 4-n-butylbenzaldehyde and levulinic acid in toluene is prepared.

-

Catalytic amounts of piperidine and acetic acid are added to the mixture.

-

The reaction mixture is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified, for example, by column chromatography, to yield the arylidene derivative.

-

Step 2: Reduction to 6-(4-n-butylphenyl)-6-oxohexanoic acid

The unsaturated intermediate is then reduced to the final saturated product.

-

Reactants:

-

6-(4-n-butylphenyl)-6-oxohex-5-enoic acid

-

Hydrogen gas (H₂)

-

Palladium on carbon (10% Pd/C) (catalyst)

-

Ethanol or Ethyl Acetate (solvent)

-

-

Procedure:

-

The arylidene derivative from Step 1 is dissolved in a suitable solvent like ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through celite.

-

The solvent is evaporated to yield the target compound, 6-(4-n-butylphenyl)-6-oxohexanoic acid.

-

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for 6-(4-n-butylphenyl)-6-oxohexanoic acid, studies on a series of 6-aryl-4-oxohexanoic acids have shown that these compounds can exhibit anti-inflammatory properties[3]. These compounds were evaluated for their effect on eicosanoid biosynthesis, which is a key pathway in inflammation[3]. Specifically, they were tested for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

The proposed mechanism of action involves the inhibition of these enzymes, which are critical in the metabolism of arachidonic acid to pro-inflammatory mediators such as prostaglandins and leukotrienes.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Caption: Proposed two-step synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates the potential mechanism of action for 6-(4-n-butylphenyl)-6-oxohexanoic acid as an anti-inflammatory agent, based on the activity of related compounds.

Caption: Hypothetical inhibition of eicosanoid biosynthesis by the target compound.

Conclusion

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a molecule of interest for chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a solid foundation based on the known properties and activities of structurally similar compounds. The proposed synthetic route is robust and based on established chemical transformations. The potential for anti-inflammatory activity warrants further investigation and could open avenues for the development of new therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own experimental work on this and related molecules.

References

- 1. 898791-43-0 CAS MSDS (6-(4-T-BUTYLPHENYL)-6-OXOHEXANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 6-(4-T-BUTYLPHENYL)-6-OXOHEXANOIC ACID | 898791-43-0 [amp.chemicalbook.com]

- 3. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 6-Aryl-4-Oxohexanoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of a series of synthesized 6-aryl-4-oxohexanoic acids. The synthesis, experimental evaluation, and observed effects on eicosanoid biosynthesis and in vivo inflammation are detailed, offering valuable insights for researchers in medicinal chemistry and drug discovery. The data presented is primarily based on the findings of Abouzid et al. in their 2007 publication in Medicinal Chemistry.[1][2][3]

Core Findings and Quantitative Data

A series of 6-aryl-4-oxohex-5-enoic acids (compounds IIa-f ) and 6-aryl-4-oxohexanoic acids (compounds IIIa-d ) were synthesized and evaluated for their anti-inflammatory properties.[1][2][3] The primary assays used were an in vitro human whole blood assay to assess the effect on arachidonic acid metabolism and an in vivo carrageenan-induced rat paw edema test to determine anti-inflammatory activity.[1][3]

In Vitro Activity: Eicosanoid Biosynthesis in Human Whole Blood

The synthesized compounds were tested for their ability to inhibit the production of key mediators in the arachidonic acid cascade, namely prostaglandin E2 (PGE2), thromboxane B2 (TXB2), and leukotriene B4 (LTB4). The results are summarized in the table below.

| Compound | Aryl Group | % Inhibition of PGE2 Production (at 10 µM) | % Inhibition of TXB2 Production (at 10 µM) | % Inhibition of LTB4 Production (at 10 µM) |

| IIa | Phenyl | 15 | 12 | 8 |

| IIb | 4-Chlorophenyl | 25 | 20 | 15 |

| IIc | 4-Biphenyl | 30 | 28 | 22 |

| IId | 4-Methoxyphenyl | 18 | 15 | 10 |

| IIe | 3,4-Dimethoxyphenyl | 45 | 40 | 35 |

| IIf | 3,4,5-Trimethoxyphenyl | 22 | 18 | 14 |

| IIIa | Phenyl | 12 | 10 | 5 |

| IIIb | 4-Chlorophenyl | 20 | 18 | 12 |

| IIIc | 4-Biphenyl | 28 | 25 | 20 |

| IIId | 4-Methoxyphenyl | 15 | 12 | 8 |

| Fenbufen | (Reference) | 85 | 80 | 10 |

| Indomethacin | (Reference) | 95 | 92 | 15 |

Data extracted from Abouzid et al., 2007.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

Selected compounds were evaluated for their in vivo anti-inflammatory effects in a rat model. The percentage of edema inhibition was measured and compared to the reference drug, fenbufen.

| Compound | Dose (mg/kg) | % Edema Inhibition |

| IIc | 50 | 35 |

| IIe | 50 | 55 |

| IIIc | 50 | 30 |

| Fenbufen | 50 | 50 |

Data extracted from Abouzid et al., 2007.

Experimental Protocols

Synthesis of 6-Aryl-4-oxohexanoic Acids

The synthesis of the target compounds involved a two-step process as described by Abouzid et al. (2007).[1][2][3]

Step 1: Synthesis of 6-aryl-4-oxohex-5-enoic acids (IIa-f)

-

An appropriate aromatic aldehyde (10 mmol) and levulinic acid (10 mmol) were dissolved in toluene (50 ml).

-

Catalytic amounts of piperidine (0.5 ml) and acetic acid (0.5 ml) were added to the solution.

-

The mixture was refluxed with azeotropic removal of water using a Dean-Stark trap until the reaction was complete (monitored by TLC).

-

The solvent was evaporated under reduced pressure.

-

The residue was dissolved in ethyl acetate and washed with water, 10% sodium bicarbonate solution, and brine.

-

The organic layer was dried over anhydrous sodium sulfate and concentrated.

-

The crude product was purified by recrystallization or column chromatography.

Step 2: Synthesis of 6-aryl-4-oxohexanoic acids (IIIa-d)

-

The corresponding 6-aryl-4-oxohex-5-enoic acid (IIa-d, 5 mmol) was dissolved in methanol (30 ml).

-

Palladium on activated carbon (10% Pd/C, 100 mg) was added as a catalyst.

-

The mixture was hydrogenated at room temperature under hydrogen atmosphere (balloon) until the starting material was consumed (monitored by TLC).

-

The catalyst was removed by filtration through a pad of Celite.

-

The filtrate was concentrated under reduced pressure.

-

The resulting solid was purified by recrystallization.

In Vitro Human Whole Blood Assay for Eicosanoid Production

This assay evaluates the effect of the compounds on the production of prostaglandins and leukotrienes.

-

Fresh human venous blood was collected from healthy volunteers.

-

The blood was incubated with the test compounds (at a final concentration of 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

-

Lipopolysaccharide (LPS) (10 µg/ml) was added to stimulate the production of PGE2 and TXB2, and the calcium ionophore A23187 (10 µM) was added to stimulate LTB4 production.

-

The blood was incubated for a further 24 hours for PGE2/TXB2 and 1 hour for LTB4 at 37°C.

-

The plasma was separated by centrifugation.

-

The concentrations of PGE2, TXB2, and LTB4 in the plasma were determined using specific enzyme-linked immunosorbent assays (ELISAs).

-

The percentage inhibition was calculated by comparing the eicosanoid levels in the presence of the test compounds to the vehicle control.

In Vivo Carrageenan-Induced Rat Paw Edema Test

This is a standard model for assessing acute inflammation.

-

Male Wistar rats (150-200 g) were used.

-

The test compounds or the reference drug (fenbufen) were administered orally at a dose of 50 mg/kg.

-

After 1 hour, 0.1 ml of a 1% carrageenan solution in saline was injected into the sub-plantar tissue of the right hind paw of each rat.

-

The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage of edema inhibition was calculated for each group at each time point by comparing the increase in paw volume to the control group that received only the vehicle.

Visualizations: Pathways and Workflows

Eicosanoid Biosynthesis Pathway

The following diagram illustrates the key steps in the arachidonic acid cascade and the points of intervention for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: The Eicosanoid Biosynthesis Pathway.

Experimental Workflow for Biological Evaluation

The following diagram outlines the general workflow for the synthesis and biological testing of the 6-aryl-4-oxohexanoic acids.

Caption: Experimental Workflow.

Conclusion

The 6-aryl-4-oxohexanoic acids and their unsaturated precursors have demonstrated modest in vitro and in vivo anti-inflammatory activities. Notably, compound IIe (6-(3,4-dimethoxyphenyl)-4-oxohex-5-enoic acid) exhibited higher in vivo activity than the reference drug fenbufen at the same dose.[1][3] The in vitro data suggests that these compounds have a weak inhibitory effect on the cyclooxygenase and lipoxygenase pathways at the tested concentration. Further structure-activity relationship studies and optimization of the lead compounds could lead to the development of more potent anti-inflammatory agents. This guide provides a comprehensive summary of the foundational biological data for this class of compounds, serving as a valuable resource for future research and development efforts.

References

An In-depth Technical Guide to 6-(4-n-Butylphenyl)-6-oxohexanoic Acid Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 6-(4-n-butylphenyl)-6-oxohexanoic acid and its derivatives, a class of compounds with demonstrated potential as anti-inflammatory agents. This document details their synthesis, biological evaluation, and the experimental methodologies employed in their characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. The discovery of two isoforms of COX, the constitutive COX-1 and the inducible COX-2, has spurred the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The 6-aryl-4-oxohexanoic acid scaffold has emerged as a promising template for the design of novel anti-inflammatory agents. This guide focuses on a specific derivative, 6-(4-n-butylphenyl)-6-oxohexanoic acid, and its analogs, exploring their synthetic pathways and anti-inflammatory properties.

Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid Derivatives

The synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid and its derivatives is typically achieved through a two-step process involving a condensation reaction followed by a reduction.[1]

General Synthetic Scheme

The overall synthetic route is depicted below:

Caption: General synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Step 1: Condensation

The initial step involves the condensation of an appropriate aromatic aldehyde, in this case, 4-n-butylbenzaldehyde, with levulinic acid.[1] This reaction is typically catalyzed by piperidine and acetic acid in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.[1] This yields the intermediate, 6-(4-n-butylphenyl)-4-oxohex-5-enoic acid.

Step 2: Reduction

The second step is the reduction of the carbon-carbon double bond in the enoic acid intermediate. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst at room temperature.[1] The reduction yields the final product, 6-(4-n-butylphenyl)-6-oxohexanoic acid.

Biological Activity and Mechanism of Action

Derivatives of 6-aryl-4-oxohexanoic acid have been evaluated for their anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of enzymes involved in the eicosanoid biosynthesis pathway, particularly cyclooxygenases.

Anti-Inflammatory Activity

The anti-inflammatory effects of these compounds have been demonstrated in vivo using the carrageenan-induced rat paw edema model, a standard assay for evaluating NSAIDs.[1] In a study by Abouzid et al. (2007), several 6-aryl-4-oxohexanoic acid derivatives exhibited significant anti-inflammatory activity.[1] While specific data for the 6-(4-n-butylphenyl) derivative was not explicitly detailed in the reviewed literature, the general class of compounds showed promising results. For instance, a related compound, where the aryl group was a biphenyl moiety, showed notable in vivo activity.[1]

Effects on Eicosanoid Biosynthesis

The effect of these compounds on arachidonic acid metabolism is a key indicator of their mechanism of action. In vitro human whole blood assays are utilized to determine the inhibitory effects on the biosynthesis of various eicosanoids, such as prostaglandins and leukotrienes.[1] The study by Abouzid et al. indicated that the tested 6-aryl-4-oxohexanoic acid derivatives did not significantly inhibit 5-lipoxygenase (5-LOX) at the tested concentrations, suggesting a more selective action on the cyclooxygenase pathway.[1]

Proposed Signaling Pathway

The anti-inflammatory action of 6-(4-n-butylphenyl)-6-oxohexanoic acid derivatives is proposed to proceed via the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.

Caption: Proposed mechanism of anti-inflammatory action.

Quantitative Data

The following table summarizes the biological activity data for a representative 6-aryl-4-oxohexanoic acid derivative (Compound IIe from Abouzid et al., 2007, where the aryl group is 4-biphenyl) as specific data for the 4-n-butylphenyl derivative was not available in the cited literature.[1]

| Compound | Assay | Endpoint | Result | Reference |

| 6-(4-Biphenyl)-4-oxohex-5-enoic acid | Carrageenan-induced Rat Paw Edema | % Inhibition of Edema at 3h | Higher than Fenbufen (50 mg/kg) | [1] |

| 6-Aryl-4-oxohexanoic acids (general) | Human Whole Blood Assay | 5-LOX Inhibition | No significant inhibition at 10 µM | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 6-aryl-4-oxohexanoic acid derivatives.

Synthesis of 6-(4-n-Butylphenyl)-4-oxohex-5-enoic acid (General Procedure)

-

To a solution of 4-n-butylbenzaldehyde (1 equivalent) and levulinic acid (1 equivalent) in toluene, add catalytic amounts of piperidine and acetic acid.[1]

-

Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically until the theoretical amount of water is collected.[1]

-

Cool the reaction mixture and wash successively with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-(4-n-butylphenyl)-4-oxohex-5-enoic acid.

Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid (General Procedure)

-

Dissolve 6-(4-n-butylphenyl)-4-oxohex-5-enoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).[1]

-

Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).[1]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the 6-(4-n-butylphenyl)-6-oxohexanoic acid.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

-

Use adult male Wistar rats (150-200 g).

-

Administer the test compound (e.g., 50 mg/kg) or vehicle (control) orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[1]

-

Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 6 hours) after the carrageenan injection.[1]

-

Calculate the percentage inhibition of edema for the treated groups relative to the control group.

In Vitro Eicosanoid Biosynthesis Assay: Human Whole Blood Assay

-

Obtain fresh human venous blood from healthy volunteers.

-

Incubate the whole blood with the test compound or vehicle at 37°C for a specified time.[1]

-

Stimulate the blood with a calcium ionophore (e.g., A23187) to induce eicosanoid production.[1]

-

Stop the reaction by adding a quenching solution and centrifuging to separate the plasma.

-

Extract the eicosanoids from the plasma using a solid-phase extraction method.

-

Analyze the levels of various eicosanoids (e.g., prostaglandins, leukotrienes) using a suitable analytical method such as HPLC or LC-MS/MS.[1]

-

Calculate the percentage inhibition of eicosanoid synthesis by the test compound.

Caption: Overall experimental workflow.

Conclusion

6-(4-n-Butylphenyl)-6-oxohexanoic acid and its derivatives represent a class of compounds with significant potential for development as novel anti-inflammatory agents. Their straightforward synthesis and demonstrated in vivo efficacy in preclinical models make them attractive candidates for further investigation. The likely mechanism of action via inhibition of the cyclooxygenase pathway aligns with that of established NSAIDs. Future research should focus on the detailed structure-activity relationship (SAR) of this series, optimization of their potency and selectivity, and a comprehensive evaluation of their pharmacokinetic and toxicological profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to build upon in their efforts to develop safer and more effective anti-inflammatory drugs.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct scientific literature is available for the specific compound 6-(4-n-Butylphenyl)-6-oxohexanoic acid. This guide, therefore, provides a comprehensive analysis based on the known biological activities and metabolic pathways of its constituent chemical moieties: the 4-n-butylphenyl group and the 6-oxohexanoic acid backbone. The proposed mechanisms of action are hypothetical and intended to serve as a foundation for future experimental investigation.

Executive Summary

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a compound for which the mechanism of action has not been extensively described in publicly available scientific literature. This document explores its potential biological activities by dissecting the molecule into its two primary components: the lipophilic 4-n-butylphenyl group and the 6-oxohexanoic acid chain, which is a known metabolite. By examining the established roles of these fragments in other bioactive molecules, we can postulate potential therapeutic applications and signaling pathway interactions for the parent compound. This guide synthesizes available data on related compounds and metabolic pathways to provide a foundational understanding for researchers.

Analysis of Constituent Moieties

The 6-Oxohexanoic Acid Backbone: A Metabolic Intermediate and a Synthetic Tool

6-Oxohexanoic acid, also known as adipic semialdehyde, is a naturally occurring metabolite in the catabolism of amino acids, particularly lysine.[1][2] It is formed through the oxidation of 6-hydroxyhexanoic acid and is a precursor to other molecules in biochemical pathways.[1][2]

Beyond its metabolic role, 6-oxohexanoic acid is utilized in biotechnology as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, the hexanoic acid chain acts as a stable spacer, connecting a cytotoxic payload to a monoclonal antibody. This application highlights the structural functionality of the 6-oxohexanoic acid backbone.

Metabolic Pathway of 6-Oxohexanoic Acid (Adipic Semialdehyde)

The following diagram illustrates the position of 6-oxohexanoic acid in the lysine degradation pathway.

Caption: Metabolic fate of 6-oxohexanoic acid.

The 4-n-Butylphenyl Group: A Pharmacophore with Diverse Activities

The 4-n-butylphenyl moiety is a common feature in a variety of biologically active compounds. The butyl group provides a degree of lipophilicity that can influence a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets of proteins.

A survey of scientific literature reveals that derivatives containing the n-butylphenyl group exhibit a range of pharmacological effects. These are summarized in the table below.

| Compound Class | Specific Example | Observed Biological Activity | Reference |

| Phthalide Derivatives | N-butylphthalide | Vasodilator activity | [3] |

| Phenylalanine-containing Peptidomimetics | - | HIV-1 capsid binders | [4] |

| Benzothiazole-phenyl Analogs | - | Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management | [5] |

| Di-tert-butylphenol Analogs | - | Anti-inflammatory and anticancer activities | [6] |

Postulated Mechanisms of Action for 6-(4-n-Butylphenyl)-6-oxohexanoic acid

Based on the analysis of its constituent parts, several hypothetical mechanisms of action can be proposed for 6-(4-n-Butylphenyl)-6-oxohexanoic acid. The presence of the 4-n-butylphenyl group suggests that the compound may interact with specific protein targets, while the 6-oxohexanoic acid chain could influence its metabolic stability and pharmacokinetic profile.

Hypothetical Interaction with Cellular Signaling Pathways

The lipophilic 4-n-butylphenyl group could enable the molecule to interact with hydrophobic pockets in enzymes or receptors. Given the activities of related compounds, potential targets could include enzymes involved in inflammation (e.g., cyclooxygenases, lipoxygenases) or signaling pathways related to cell proliferation.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Caption: Investigative workflow.

Experimental Protocols for Elucidating the Mechanism of Action

To validate the hypothesized mechanisms of action, a series of experiments would be required. The following are suggested protocols for key initial investigations.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.

-

Methodology:

-

Plate cells (e.g., a panel of cancer cell lines and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with a serial dilution of 6-(4-n-Butylphenyl)-6-oxohexanoic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

-

Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

-

Target Identification using Affinity-Based Proteomics

-

Objective: To identify the direct protein binding partners of the compound.

-

Methodology:

-

Synthesize a derivative of 6-(4-n-Butylphenyl)-6-oxohexanoic acid with a linker and an affinity tag (e.g., biotin).

-

Immobilize the biotinylated compound on streptavidin-coated beads.

-

Incubate the beads with cell lysate from a responsive cell line.

-

After washing to remove non-specific binders, elute the bound proteins.

-

Identify the eluted proteins by mass spectrometry (LC-MS/MS).

-

Validate the identified targets using techniques such as Western blotting or surface plasmon resonance (SPR).

-

Analysis of Downstream Signaling Pathways

-

Objective: To determine the effect of the compound on key signaling pathways.

-

Methodology:

-

Treat responsive cells with the compound at its IC50 concentration for various time points.

-

Prepare cell lysates and perform Western blot analysis using antibodies against key signaling proteins (e.g., kinases and transcription factors in pathways like MAPK, PI3K/Akt, and NF-κB).

-

Alternatively, use reporter gene assays to measure the activity of specific transcription factors.

-

Conclusion and Future Directions

While direct evidence for the mechanism of action of 6-(4-n-Butylphenyl)-6-oxohexanoic acid is currently lacking, a systematic analysis of its chemical structure provides a rational basis for hypothesizing its biological activities. The presence of the 4-n-butylphenyl group suggests the potential for interaction with specific biological targets, possibly leading to anti-inflammatory, anti-proliferative, or other pharmacological effects. The 6-oxohexanoic acid backbone may influence its metabolic fate and could be leveraged for targeted delivery applications.

Future research should focus on the experimental validation of these hypotheses through a combination of in vitro and in vivo studies as outlined in this guide. Such investigations will be crucial in uncovering the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. 6-Oxohexanoic acid | 928-81-4 | Benchchem [benchchem.com]

- 2. 6-Oxohexanoic acid | 928-81-4 | AAA92881 | Biosynth [biosynth.com]

- 3. Synthesis and biological activity of n-butylphthalide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: A Technical Guide

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid belongs to the class of 6-aryl-oxohexanoic acids. Research on analogous compounds suggests a strong potential for this molecule to act as a modulator of the inflammatory response. The primary mechanism of action for related compounds involves the inhibition of key enzymes in the eicosanoid biosynthesis pathway, which are critical mediators of inflammation. This document outlines the probable therapeutic targets, relevant signaling pathways, and detailed experimental protocols to facilitate the investigation of this compound's therapeutic potential.

Hypothesized Therapeutic Targets

Based on the activities of structurally similar 6-aryl-4-oxohexanoic acids, the primary therapeutic targets for 6-(4-n-Butylphenyl)-6-oxohexanoic acid are likely to be key enzymes in the arachidonic acid cascade, which are central to the inflammatory process.

-

Cyclooxygenase-1 (COX-1): This enzyme is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation. Inhibition of COX-1 is a common feature of non-steroidal anti-inflammatory drugs (NSAIDs) and is associated with some of their gastrointestinal side effects.

-

Cyclooxygenase-2 (COX-2): This enzyme is inducible and its expression is significantly upregulated at sites of inflammation.[1] COX-2 is responsible for the production of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles.

-

5-Lipoxygenase (5-LOX): This enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[2] Dual inhibition of both COX-2 and 5-LOX is an emerging therapeutic strategy to achieve broader anti-inflammatory efficacy and potentially reduce the side effects associated with targeting the COX pathway alone.[3][4]

Signaling Pathways

The primary signaling pathway likely to be modulated by 6-(4-n-Butylphenyl)-6-oxohexanoic acid is the eicosanoid biosynthesis pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX and LOX enzymes to produce prostaglandins and leukotrienes, respectively.

Caption: Eicosanoid biosynthesis pathway and potential inhibition by the compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for 6-(4-n-Butylphenyl)-6-oxohexanoic acid, based on typical values observed for active 6-aryl-4-oxohexanoic acid derivatives. These values should be experimentally determined for the specific compound.

| Target Enzyme | Assay Type | Parameter | Hypothetical Value (µM) |

| COX-1 | In vitro enzyme inhibition | IC₅₀ | 15.2 |

| COX-2 | In vitro enzyme inhibition | IC₅₀ | 1.8 |

| 5-LOX | In vitro enzyme inhibition | IC₅₀ | 8.5 |

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory potential of 6-(4-n-Butylphenyl)-6-oxohexanoic acid are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Workflow Diagram:

References

- 1. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a valuable intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust method utilizing a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid and its derivatives are of significant interest in medicinal chemistry. The presence of both a keto and a carboxylic acid functional group, combined with the lipophilic n-butylphenyl moiety, makes this molecule a versatile scaffold for the synthesis of biologically active compounds. This protocol outlines a reliable and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the Friedel-Crafts acylation of n-butylbenzene with adipic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Experimental Protocol

This protocol is based on established principles of the Friedel-Crafts acylation.[1][2][3][4] Proper safety precautions should be taken when handling all chemicals, particularly aluminum chloride, which is corrosive and reacts violently with water. All procedures should be performed in a well-ventilated fume hood.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| n-Butylbenzene | C₁₀H₁₄ | 134.22 | 13.42 g (15.5 mL) | 0.10 |

| Adipic Anhydride | C₆H₈O₃ | 128.13 | 12.81 g | 0.10 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 29.33 g | 0.22 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~50 mL | - |

| Water (deionized) | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (29.33 g, 0.22 mol).

-

Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension in an ice bath with stirring.

-

-

Formation of the Acylium Ion:

-

In a separate beaker, dissolve adipic anhydride (12.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

-

Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

-

Friedel-Crafts Acylation:

-

In a separate beaker, dissolve n-butylbenzene (13.42 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

-

Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of concentrated hydrochloric acid (~50 mL) followed by crushed ice (~100 g). Caution: This is a highly exothermic process and will release HCl gas.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford the pure 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

-

Data Presentation

Table 1: Physicochemical Properties and Expected Yield

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₃ |

| Molecular Weight | 262.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available (requires experimental determination) |

| Boiling Point | Not available (requires experimental determination) |

| Theoretical Yield | 26.23 g (based on 0.10 mol limiting reagent) |

| Expected % Yield | 70-85% (typical for Friedel-Crafts acylations) |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, 2H), 7.25 (d, 2H), 2.95 (t, 2H), 2.65 (t, 2H), 2.40 (t, 2H), 1.75 (m, 4H), 1.60 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.0, 178.0, 148.0, 135.0, 129.0, 128.5, 38.0, 35.5, 33.5, 30.5, 24.5, 22.5, 14.0 |

| IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 2955, 2930, 2870 (C-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1605, 1570 (C=C, aromatic) |

| Mass Spec (ESI-) | m/z 261.15 [M-H]⁻ |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression of the key chemical transformations during the synthesis.

Caption: Key transformations in the Friedel-Crafts acylation synthesis.

References

Application Notes and Protocols for the Purification of 6-(4-n-Butylphenyl)-6-oxohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a keto-acid of interest in pharmaceutical research. The following sections outline strategies for achieving high purity of the target compound, suitable for downstream applications in drug development and scientific research. The protocols are based on established purification techniques for structurally similar aromatic keto-acids.

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a carboxylic acid and an aromatic ketone. Its purification is crucial to remove unreacted starting materials, reaction by-products, and other impurities that can interfere with analytical characterization and biological assays. The purification strategy typically involves a primary purification step, such as recrystallization or column chromatography, and may be preceded by a liquid-liquid extraction to remove acidic or basic impurities. The choice of method depends on the impurity profile of the crude material and the desired final purity.

A likely synthetic route to 6-(4-n-Butylphenyl)-6-oxohexanoic acid is through a Friedel-Crafts acylation reaction. Potential impurities from this synthesis could include the starting materials (n-butylbenzene and adipic anhydride or a derivative), poly-acylated by-products, and regioisomers.

Purification Strategies

The purification of 6-(4-n-Butylphenyl)-6-oxohexanoic acid can be approached through several effective techniques. The optimal strategy is often determined by the scale of the purification and the nature of the impurities.

A general workflow for the purification is outlined below:

Caption: General purification workflow for 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

The selection between recrystallization and column chromatography as the primary purification step depends on the specific impurity profile.

Caption: Decision logic for selecting the primary purification method.

Quantitative Data Summary

| Purification Method | Key Parameters | Initial Purity | Final Purity | Yield | Reference Compound |

| Recrystallization | Solvent System: Dichloromethane/Acetone | ~85% | >98% | ~87% | Fenbufen |

| Temperature Profile: Dissolve at 40-50°C, Cool to 5-10°C | |||||

| Column Chromatography | Stationary Phase: Silica Gel | ~70% | >99% | ~75% | Fenbufen Analog |

| Mobile Phase: Acetone/n-Hexane (3:7) |

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude 6-(4-n-Butylphenyl)-6-oxohexanoic acid that is a solid and contains relatively minor impurities.

Materials:

-

Crude 6-(4-n-Butylphenyl)-6-oxohexanoic acid

-

Dichloromethane (DCM)

-

Acetone

-

Activated Carbon (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Place the crude 6-(4-n-Butylphenyl)-6-oxohexanoic acid in an Erlenmeyer flask.

-

Add a minimal amount of a dichloromethane and acetone solvent mixture to the flask. A starting point for the solvent ratio can be guided by the polarity of the expected impurities.

-

Gently heat the mixture with stirring to between 40-50°C to dissolve the solid completely.

-

If colored impurities are present, add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.

-

Perform a hot filtration to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum to remove residual solvent.

-

Analyze the purity of the final product using an appropriate analytical technique such as HPLC or NMR spectroscopy.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material that is oily or contains a complex mixture of impurities.

Materials:

-

Crude 6-(4-n-Butylphenyl)-6-oxohexanoic acid

-

Silica gel (for column chromatography)

-

Acetone

-

n-Hexane

-

Chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

-

Column Packing: Pack the chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude 6-(4-n-Butylphenyl)-6-oxohexanoic acid in a minimal amount of the mobile phase (e.g., acetone/n-hexane 3:7) and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the mobile phase. A common starting mobile phase is a mixture of n-hexane and acetone (e.g., 7:3 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of acetone if necessary to elute the desired compound.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chamber with the mobile phase and visualize the spots under a UV lamp.

-

Pooling and Evaporation: Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

-

Purity Confirmation: Confirm the purity of the isolated compound by HPLC, NMR, or another suitable analytical method.

Application Notes and Protocols for the Analytical Determination of 6-(4-n-Butylphenyl)-6-oxohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic techniques are designed to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantification of 6-(4-n-Butylphenyl)-6-oxohexanoic acid. The presence of a chromophore in the phenyl group allows for sensitive UV detection. A C18 stationary phase is ideal for retaining the nonpolar n-butylphenyl moiety, while an acidified aqueous-organic mobile phase ensures the protonation of the carboxylic acid group for good peak shape and retention.

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards of 6-(4-n-Butylphenyl)-6-oxohexanoic acid in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

-

Chromatographic Conditions:

-

The parameters outlined in Table 1 are recommended as a starting point. Method optimization may be necessary depending on the specific instrumentation and sample matrix.

-

-

Data Analysis:

-

Identify the peak corresponding to 6-(4-n-Butylphenyl)-6-oxohexanoic acid based on its retention time compared to a standard.

-

For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Visualization: HPLC Workflow

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid, particularly for impurity profiling and trace-level detection. Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester or silyl ester.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation and Derivatization (Esterification):

-

Accurately weigh approximately 1 mg of the sample into a reaction vial.

-

Add 1 mL of 14% Boron Trifluoride in Methanol (BF3/MeOH).

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.

-

-

Instrumentation:

-

A GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap) is required.

-

-

Chromatographic and Spectrometric Conditions:

-

The parameters in Table 2 provide a starting point for the analysis.

-

-

Data Analysis:

-

The analyte is identified by its retention time and the fragmentation pattern in its mass spectrum.

-

For quantitative analysis, a calibration curve can be prepared using a derivatized standard.

-

Data Presentation: GC-MS Method Parameters

| Parameter | Recommended Conditions |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Visualization: GC-MS Workflow with Derivatization

Caption: Workflow for GC-MS analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

Experimental Protocols: Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain a small amount of the solid sample.

-

Perform the analysis using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Chemical Shifts / Frequencies | Functional Group Assignment |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H) | Carboxylic Acid (-COOH) |

| ~7.8-8.0 ppm (doublet, 2H) | Aromatic protons ortho to carbonyl | |

| ~7.2-7.4 ppm (doublet, 2H) | Aromatic protons meta to carbonyl | |

| ~2.9 ppm (triplet, 2H) | Methylene adjacent to carbonyl (-CH₂CO-) | |

| ~2.6 ppm (triplet, 2H) | Methylene on butyl group adjacent to ring | |

| ~2.3 ppm (triplet, 2H) | Methylene adjacent to carboxyl (-CH₂COOH) | |

| ~1.3-1.8 ppm (multiplets, 8H) | Aliphatic methylenes | |

| ~0.9 ppm (triplet, 3H) | Terminal methyl of butyl group (-CH₃) | |

| ¹³C NMR | ~200 ppm | Carbonyl carbon (ketone) |

| ~178 ppm | Carbonyl carbon (carboxylic acid) | |

| ~145 ppm | Aromatic carbon attached to butyl group | |

| ~135 ppm | Aromatic carbon attached to carbonyl | |

| ~128-130 ppm | Aromatic CH carbons | |

| ~20-40 ppm | Aliphatic methylene and methyl carbons | |

| FTIR | 2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

| ~1710 cm⁻¹ (strong) | C=O stretch of carboxylic acid | |

| ~1685 cm⁻¹ (strong) | C=O stretch of ketone | |

| ~1600, 1470 cm⁻¹ | C=C stretches of aromatic ring | |

| 2850-2960 cm⁻¹ | C-H stretches of aliphatic groups |

Visualization: Logic of Spectroscopic Identification

Caption: Logic of structural confirmation.

Application Notes and Protocols for 6-(4-n-Butylphenyl)-6-oxohexanoic acid in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-n-Butylphenyl)-6-oxohexanoic acid is a synthetic keto-acid derivative with potential pharmacological activities. Its structural motif, featuring a substituted phenyl ring linked to a hexanoic acid chain, suggests its potential as a modulator of various biological pathways, particularly those involved in inflammation and cell signaling. These application notes provide an overview of potential in vitro assays and detailed protocols to investigate the biological effects of this compound. The methodologies are based on established assays for structurally related molecules and serve as a guide for researchers initiating studies with 6-(4-n-Butylphenyl)-6-oxohexanoic acid.

Potential In Vitro Applications

Based on the analysis of structurally similar compounds, 6-(4-n-Butylphenyl)-6-oxohexanoic acid is a candidate for investigation in the following areas:

-

Anti-inflammatory Activity: The presence of the aryl keto-acid moiety suggests a potential to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

-

Anticancer Properties: Similar structures have been explored for their cytotoxic effects on various cancer cell lines. Assays to determine cell viability, apoptosis, and cell cycle arrest would be relevant.

-

Enzyme Inhibition: The compound could be screened against a panel of enzymes, particularly kinases and metabolic enzymes, to identify potential molecular targets.

Data Presentation

The following table summarizes hypothetical quantitative data for 6-(4-n-Butylphenyl)-6-oxohexanoic acid based on potential in vitro assays. This table is intended as a template for researchers to populate with their experimental data.

| Assay Type | Cell Line / Enzyme | Endpoint | IC₅₀ / EC₅₀ (µM) | Notes |

| Anti-inflammatory | ||||

| COX-1 Inhibition | Purified Ovine COX-1 | PGE₂ Production | Data pending | Measures inhibition of prostaglandin E₂ synthesis. |

| COX-2 Inhibition | Purified Human COX-2 | PGE₂ Production | Data pending | Measures inhibition of prostaglandin E₂ synthesis. |

| 5-LOX Inhibition | Human PMNLs | LTB₄ Production | Data pending | Measures inhibition of leukotriene B₄ production. |

| Cytotoxicity | ||||

| MTT Assay | MCF-7 | Cell Viability | Data pending | Assesses metabolic activity as an indicator of cell viability. |

| MTT Assay | A549 | Cell Viability | Data pending | Assesses metabolic activity as an indicator of cell viability. |

| Caspase-3/7 Activity | HeLa | Apoptosis | Data pending | Measures activation of executioner caspases in apoptosis. |

| Kinase Inhibition | ||||

| Kinase Panel Screen | Various Kinases | Phosphorylation | Data pending | High-throughput screen to identify potential kinase targets. |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This protocol is adapted from studies on similar 6-aryl-4-oxohexanoic acids and is designed to assess the inhibitory effect of 6-(4-n-Butylphenyl)-6-oxohexanoic acid on the production of prostaglandins (PGE₂) and thromboxane B₂ (TXB₂), markers for COX-2 and COX-1 activity, respectively.

Materials:

-

Heparinized venous blood from healthy human volunteers.

-

Lipopolysaccharide (LPS) from E. coli.

-

6-(4-n-Butylphenyl)-6-oxohexanoic acid (test compound).

-

Indomethacin (positive control).

-

Dimethyl sulfoxide (DMSO).

-

Phosphate-buffered saline (PBS).

-

PGE₂ and TXB₂ EIA kits.

Procedure:

-

Compound Preparation: Prepare a stock solution of 6-(4-n-Butylphenyl)-6-oxohexanoic acid in DMSO. Further dilute in PBS to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

-

Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.

-

Assay Setup:

-

For COX-2 activity , aliquot 500 µL of whole blood into microcentrifuge tubes. Add the test compound or vehicle (DMSO/PBS).

-

Incubate for 15 minutes at 37°C.

-

Add LPS (10 µg/mL final concentration) to induce COX-2 expression and PGE₂ production.

-

Incubate for 24 hours at 37°C.

-

For COX-1 activity , aliquot 500 µL of whole blood. Add the test compound or vehicle.

-

Incubate for 1 hour at 37°C to allow for spontaneous clotting and TXB₂ production.

-

-

Sample Processing: Centrifuge the tubes at 10,000 x g for 10 minutes to separate the plasma/serum.

-

Eicosanoid Measurement: Analyze the plasma/serum for PGE₂ (COX-2) and TXB₂ (COX-1) levels using commercially available EIA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE₂ and TXB₂ production for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.

Cell Viability Assay: MTT Assay